molecular formula C16H17NO2S B1605315 Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- CAS No. 20335-69-7

Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-

Cat. No.: B1605315
CAS No.: 20335-69-7
M. Wt: 287.4 g/mol
InChI Key: ABXZGZXVLBYJDK-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular structure of isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- (C₁₆H₁₇NO₂S) comprises a bicyclic tetrahydroisoquinoline core fused with a sulfonyl-substituted p-tolyl group. X-ray crystallographic data reveals a monoclinic crystal system (space group P2₁/c) with cell parameters a = 8.22 Å, b = 8.05 Å, c = 22.24 Å, and β = 98.1°. The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å and a C–S bond length of 1.76 Å, consistent with sulfonamide bonding patterns.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°)
S–O₁ 1.43
S–O₂ 1.45
C–S 1.76
N–S 1.63
Dihedral angle (C–S–O–C) 85.2°

The tetrahydroisoquinoline ring exhibits slight puckering, with a chair-like conformation stabilized by intramolecular C–H···O interactions (2.38–2.42 Å) between the sulfonyl oxygen and adjacent hydrogens. The p-tolyl group is nearly coplanar with the sulfonyl moiety, with a torsional angle of 8.7° between the aromatic ring and the S–C bond.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-13-6-8-16(9-7-13)20(18,19)17-11-10-14-4-2-3-5-15(14)12-17/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXZGZXVLBYJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298577
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20335-69-7
Record name NSC124439
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Ketoamide Intermediates

The starting point is the synthesis of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]amides (ketoamides) via Friedel-Crafts-type acylation of amides of homoveratrylamine with carboxylic acids or their anhydrides in polyphosphoric acid (PPA). This method provides high yields (75–95%) of ketoamides under moderate temperatures (60–80 °C) and short reaction times (2–4 hours).

Entry R1 (Acyl group) R2 (Amide substituent) Reaction Conditions Yield (%) Mp (°C)
a COCH3 (acetyl) CH3 2 h, 80 °C 92 124–125
e SO2CH3 (methylsulfonyl) CH3 2 h, 80 °C 75 140–141
k SO2CH3 (methylsulfonyl) C6H5 3 h, 80 °C 83 84–86

Note: The methylsulfonyl group is chemically analogous to the p-tolylsulfonyl group, and similar sulfonylation methods apply.

Reduction of Ketoamides to Hydroxyamides

Ketoamides are reduced using sodium borohydride (NaBH4) in methanol at room temperature to yield hydroxyamides with excellent yields (85–95%). This step is crucial for subsequent cyclization.

Entry R1 (Acyl group) R2 (Amide substituent) Yield (%) Mp (°C)
a COCH3 CH3 95 108–110
e SO2CH3 CH3 90 Oil
k SO2CH3 C6H5 90 Oil

Formation of Grignard Reagents and Organomagnesium Intermediates

For 1,1-disubstituted derivatives, the ketoamides react with organomagnesium halides (Grignard reagents) in dry ether at room temperature to form tertiary alcohol intermediates. Yields vary between 50–65% depending on substituents.

Entry R1 (Acyl group) R2 (Amide substituent) R3 (Alkyl/aryl group) Yield (%) Mp (°C)
a COCH3 CH3 CH3 52 Oil
p COC6H5 CH3 C2H5 65 131–135
t SO2CH3 C6H5 C2H5 51 131–134

Cyclization to Tetrahydroisoquinoline

Cyclization of hydroxyamides or Grignard adducts is catalyzed by p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature, yielding the tetrahydroisoquinoline ring system in high yields (88–97%).

Entry R1 (Acyl group) R2 (Amide substituent) R3 (Alkyl/aryl group) Yield (%) Mp (°C)
a COCH3 CH3 CH3 94 97–98
e SO2CH3 CH3 CH3 92 105–106
t SO2CH3 C6H5 C2H5 60 138–141

Sulfonylation to Introduce p-Tolylsulfonyl Group

The introduction of the p-tolylsulfonyl group typically involves the reaction of the tetrahydroisoquinoline intermediate with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., in the presence of a base such as triethylamine or potassium carbonate) in solvents like tetrahydrofuran (THF) or dichloromethane. This step yields the 2-(p-tolylsulfonyl)-substituted tetrahydroisoquinoline.

Alternative and Stereoselective Routes

  • Enantioselective hydrogenation: Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts, as described by R. Noyori et al.. This method allows for stereoselective synthesis of optically pure compounds.

  • Direct alkylation: Alkylation of tetrahydroisoquinoline with substituted bromoacetamide derivatives can also be used to introduce side chains directly onto the nitrogen or carbon centers.

Summary Table of Key Preparation Steps for Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-

Step Reagents/Conditions Yield Range Notes
Friedel-Crafts acylation Homoveratrylamine amide + carboxylic acid in PPA, 60–80 °C 75–95% Formation of ketoamide intermediate
Reduction NaBH4 in methanol, room temperature 85–95% Conversion of ketoamide to hydroxyamide
Grignard addition Organomagnesium halide in dry ether, RT 50–65% For 1,1-disubstituted derivatives
Cyclization PTSA in dichloromethane, RT 88–97% Formation of tetrahydroisoquinoline ring
Sulfonylation p-Toluenesulfonyl chloride + base in THF or DCM High Introduction of p-tolylsulfonyl group at C-2
Enantioselective hydrogenation Chiral Ru(II) catalyst, transfer hydrogenation High For optically pure stereoisomers

Research Findings and Notes

  • The use of polyphosphoric acid is crucial for efficient Friedel-Crafts acylation of phenethylamine derivatives, yielding ketoamides with high purity and yield.

  • Sodium borohydride reduction is mild and effective for converting ketoamides to hydroxyamides, facilitating subsequent cyclization.

  • Cyclization catalyzed by p-toluenesulfonic acid proceeds rapidly at room temperature, providing high yields of the tetrahydroisoquinoline core.

  • Sulfonylation with p-toluenesulfonyl chloride is a well-established method to introduce the tosyl group, which is important for biological activity and solubility.

  • Enantioselective synthesis using chiral ruthenium catalysts allows for the production of stereochemically pure compounds, important for pharmacological specificity.

  • The synthetic routes are adaptable and have been optimized for scale-up and pharmaceutical applications.

Scientific Research Applications

Medicinal Applications

Isoquinoline derivatives are known for their potential therapeutic effects in various medical conditions:

  • Orexin Receptor Antagonism:
    • These compounds have been investigated for their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors is linked to potential treatments for sleep disorders such as insomnia and narcolepsy .
  • Neuroprotective Effects:
    • Isoquinoline derivatives exhibit neuroprotective properties and are being studied for their ability to combat neurodegenerative diseases. Their mechanism includes the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity:
    • Research indicates that 1,2,3,4-tetrahydroisoquinoline compounds possess antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Synthetic Applications

The synthesis of Isoquinoline derivatives is of great interest in organic chemistry due to their complex structure and biological relevance:

  • Synthesis Techniques:
    • Various methodologies have been developed for synthesizing tetrahydroisoquinolines. These include multi-step synthetic routes that utilize different reagents and catalysts to achieve high yields and purity of the desired products .
  • Building Blocks in Drug Development:
    • The structural versatility of tetrahydroisoquinolines makes them valuable intermediates in the synthesis of more complex pharmaceutical agents. They serve as scaffolds for drug design aimed at targeting specific biological pathways .

Case Study 1: Orexin Receptor Antagonists

A study published in 2005 highlighted the potential of tetrahydroisoquinoline derivatives as non-peptide antagonists for orexin receptors. The research demonstrated that these compounds could effectively modulate sleep patterns in animal models, suggesting a pathway for developing new treatments for sleep disorders .

Case Study 2: Neuroprotective Agents

Recent investigations into the neuroprotective effects of tetrahydroisoquinoline analogs have shown promise in models of neurodegeneration. These studies indicate that these compounds can reduce neuronal apoptosis and enhance cognitive function in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways . Its specific mechanism of action depends on the biological context and the target of interest .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- p-Tolylsulfonyl (C₇H₇SO₂) C₁₇H₁₉NO₂S 313.40 Bioactive intermediate, sulfonamide reactivity
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- Benzyl (C₆H₅CH₂) C₁₆H₁₇N 223.31 Laboratory chemical; moderate toxicity (H302, H315)
Isoquinoline, 1,2,3,4-tetrahydro-2-(1-oxo-2-propynyl)- 1-Oxo-2-propynyl (C₃H₃O) C₁₂H₁₁NO 185.22 Reactive acetylene group for click chemistry
Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- Trimethylsilylmethyl (C₄H₁₁Si) C₁₃H₂₁NSi 219.40 Silicon-based functionalization; inert intermediates
2-Phenyl-1,2,3,4-tetrahydroisoquinoline Phenyl (C₆H₅) C₁₅H₁₅N 209.29 Research applications in ligand design
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline 6-Chloro-2-pyrazinyl (C₄H₂ClN₂) C₁₃H₁₂ClN₃ 245.71 Heterocyclic pharmacophore; irritant class

Chemical Reactivity

  • p-Tolylsulfonyl Group : Enhances electrophilicity at the sulfonamide nitrogen, enabling nucleophilic substitutions (e.g., with amines or Grignard reagents) .
  • 1-Oxo-2-propynyl Group : Participates in Huisgen cycloaddition (click chemistry) for bioconjugation .
  • Trimethylsilyl Group : Provides steric bulk and silicon-specific reactivity (e.g., Fleming-Tamao oxidation) .

Biological Activity

Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- is a derivative of the isoquinoline class of compounds, which are known for their significant biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC16H17NO2S
IUPAC Name2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Molecular Weight287.377 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Lipinski's Rule of FiveSatisfied

Isoquinoline derivatives exhibit a variety of biological activities through several mechanisms:

  • Enzyme Modulation : Isoquinoline compounds can modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : They interact with various receptors, including neurotransmitter receptors and ion channels, influencing cellular signaling.
  • Antimicrobial Activity : Some studies indicate that these compounds possess antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has shown that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. For instance, certain analogs have been tested against bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.

Neuroprotective Effects

Isoquinoline derivatives are being investigated for their neuroprotective effects. They have shown promise in preclinical studies targeting neurodegenerative disorders such as Alzheimer's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Potential

Several studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For example, compounds have been reported to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness of tetrahydroisoquinoline derivatives against pathogenic bacteria.
    • Findings : Certain derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating strong antimicrobial potential .
  • Neuroprotective Effects in Alzheimer's Disease Models :
    • Objective : Assess the neuroprotective effects of isoquinoline derivatives in vitro.
    • Results : Compounds were found to reduce amyloid-beta aggregation and enhance neuronal survival under stress conditions .
  • Anticancer Activity :
    • Objective : Investigate the cytotoxic effects on various cancer cell lines.
    • Results : A specific derivative exhibited significant cytotoxicity with an IC50 value in the micromolar range against breast and prostate cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Pictet–SpenglerPreyssler catalyst, 80°C, 12h65–7095
Microwave-Assisted120°C, 20 min, 600 W8598
Pummerer CyclizationBF3_3-etherate, -20°C5090

Q. Table 2: Key Spectral Peaks for Structural Confirmation

Functional Group1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)
Tetrahydroisoquinoline2.5–3.5 (m, CH2_2)25–35 (CH2_2)
p-Tolylsulfonyl7.2–7.8 (Ar-H)125–140 (Ar-C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-
Reactant of Route 2
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Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-

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